2-Bromo-5-isopropoxybenzoic acid
CAS No.: 210489-40-0
Cat. No.: VC7958197
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210489-40-0 |
---|---|
Molecular Formula | C10H11BrO3 |
Molecular Weight | 259.1 g/mol |
IUPAC Name | 2-bromo-5-propan-2-yloxybenzoic acid |
Standard InChI | InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |
Standard InChI Key | NMNBSLCYSZFEIQ-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC(=C(C=C1)Br)C(=O)O |
Canonical SMILES | CC(C)OC1=CC(=C(C=C1)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-Bromo-5-isopropoxybenzoic acid has the molecular formula C₁₀H₁₁BrO₃ and a molar mass of 259.1 g/mol . Its structure consists of a benzoic acid backbone substituted with a bromine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position (Figure 1). The isopropoxy group introduces steric bulk and electron-donating effects, which may influence reactivity compared to analogs with smaller substituents like methyl or halogens.
Table 1: Comparative Data for Brominated Benzoic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
---|---|---|---|---|
2-Bromo-5-isopropoxybenzoic acid | 210489-40-0 | C₁₀H₁₁BrO₃ | 259.1 | -Br (2), -OCH(CH₃)₂ (5) |
2-Bromo-5-methylbenzoic acid | 6967-82-4 | C₈H₇BrO₂ | 215.05 | -Br (2), -CH₃ (5) |
2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | C₈H₄BrF₃O₂ | 269.01 | -Br (2), -CF₃ (5) |
Synthesis and Industrial Scalability
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Etherification | Isopropanol, K₂CO₃, DMF, 80°C | 5-isopropoxybenzoic acid |
2 | Bromination | NBS, AIBN, CCl₄, reflux | 2-bromo-5-isopropoxybenzoic acid |
3 | Purification | Recrystallization (EtOH/H₂O) | Final product |
Challenges in Scale-Up
Industrial-scale production of such compounds often faces hurdles like regioselectivity in bromination and purification of sterically hindered intermediates. For example, in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, bromination with NBS at 0–5°C minimized dibromo impurities . Similar temperature control may be critical for 2-bromo-5-isopropoxybenzoic acid to avoid polybrominated byproducts.
Physicochemical Properties
Solubility and Stability
The isopropoxy group enhances lipophilicity compared to hydroxyl or methyl substituents, likely reducing aqueous solubility. Based on analogs:
-
2-Bromo-5-methylbenzoic acid: Soluble in organic solvents (THF, DMSO), slightly soluble in water .
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Stable under acidic conditions but prone to decarboxylation at high temperatures .
These trends suggest that 2-bromo-5-isopropoxybenzoic acid is stable in organic solvents but may require stabilization (e.g., low-temperature storage) to prevent degradation.
Melting Point and Crystallinity
While experimental data is absent, the melting point of 2-bromo-5-isopropoxybenzoic acid is expected to be higher than that of 2-bromo-5-methylbenzoic acid (138°C) due to increased molecular symmetry from the isopropoxy group. Crystallinity could be optimized via solvent systems like acetonitrile or ethyl acetate, as demonstrated for related compounds .
Applications and Research Directions
Pharmaceutical Intermediates
Brominated benzoic acids are key intermediates in drug synthesis. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is used in sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes therapy . The isopropoxy group in 2-bromo-5-isopropoxybenzoic acid could serve as a metabolic stability enhancer in prodrug designs, leveraging its steric bulk to resist enzymatic hydrolysis.
Material Science
The electron-withdrawing bromine and electron-donating isopropoxy group create a push-pull electronic structure, potentially useful in organic semiconductors or ligands for catalytic systems. Further studies are needed to explore these applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume